

# Physical and chemical properties of (S)-(-)-N-Benzyl-1-phenylethylamine

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## Compound of Interest

Compound Name: (S)-(-)-N-Benzyl-1-phenylethylamine

Cat. No.: B102037

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## An In-depth Technical Guide to (S)-(-)-N-Benzyl-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-(-)-N-Benzyl-1-phenylethylamine** is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its importance stems primarily from its application as a chiral auxiliary and resolving agent, facilitating the synthesis of enantiomerically pure compounds.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

## Physical and Chemical Properties

**(S)-(-)-N-Benzyl-1-phenylethylamine** is a colorless to light yellow liquid under standard conditions.<sup>[3]</sup> It is characterized by its chirality, conferred by the stereocenter at the carbon atom attached to the amino group and the phenyl ring.

Table 1: Physical Properties of (S)-(-)-N-Benzyl-1-phenylethylamine

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>17</sub> N	[4]
Molecular Weight	211.30 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	171 °C @ 15 mmHg	[5]
Density	1.01 g/mL at 25 °C	
Refractive Index (n <sub>20</sub> /D)	1.563	
Specific Rotation ([α] <sub>20</sub> /D)	-38.0 to -41.0° (neat)	[3]
Solubility	Soluble in most organic solvents and hydrocarbons.	

Table 2: Chemical Identifiers

Identifier	Value	Reference
CAS Number	17480-69-2	[4]
IUPAC Name	(1S)-N-benzyl-1-phenylethanamine	[4]
InChI	InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1	[4]
InChIKey	ZYZHMSJNPCYUTB-ZDUSSCGKSA-N	[4]
SMILES	C--INVALID-LINK--NCC2=CC=CC=C2	[5]

# Synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine

The most common and efficient method for the synthesis of **(S)-(-)-N-Benzyl-1-phenylethylamine** is through the reductive amination of (S)-1-phenylethylamine with benzaldehyde.<sup>[6][7]</sup> This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

## Experimental Protocol: Reductive Amination

### Materials:

- (S)-(-)-1-phenylethylamine
- Benzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>) or Hydrogen (H<sub>2</sub>) gas
- Palladium on carbon (Pd/C) catalyst (if using hydrogenation)
- Toluene
- Potassium borohydride (KBH<sub>4</sub>) (alternative reducing agent)<sup>[7]</sup>
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

### Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or toluene.<sup>[6][7]</sup> The reaction is typically stirred at room temperature for 30 minutes to several

hours to allow for the formation of the N-benzylidene-(S)-1-phenylethylamine intermediate.[6] The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

- Reduction:

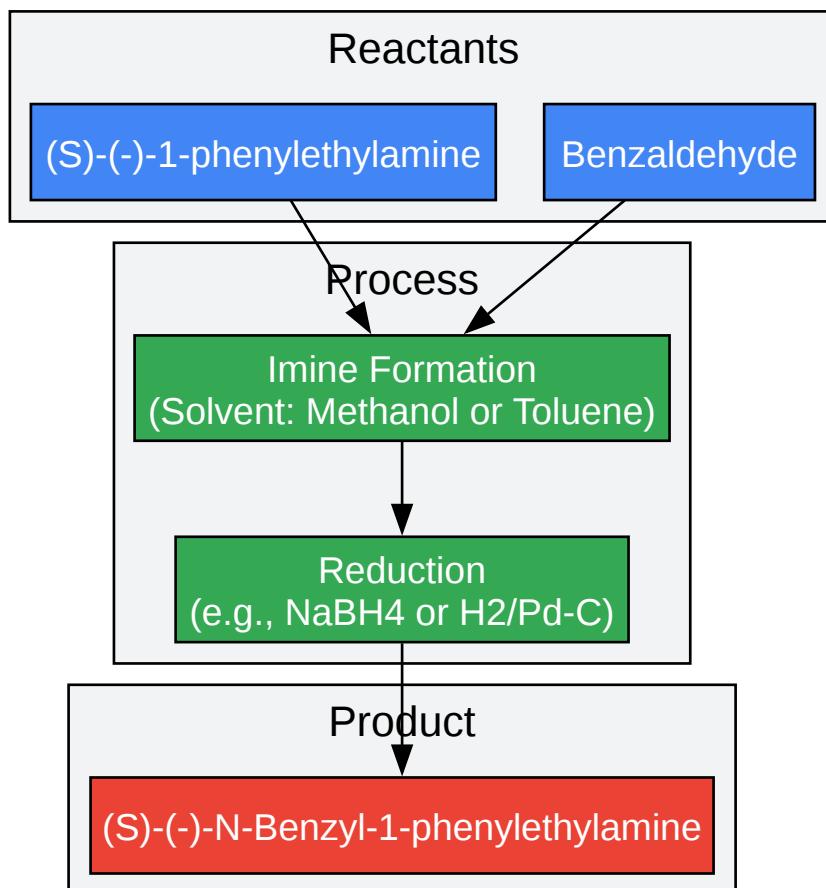
- Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
- Using Catalytic Hydrogenation: To the solution of the imine, add a catalytic amount of 5-10% Palladium on Carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred under a hydrogen atmosphere at room temperature and atmospheric pressure until the starting material is consumed.[6]

- Work-up:

- If sodium borohydride was used, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- If catalytic hydrogenation was used, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation to yield pure **(S)-(-)-N-Benzyl-1-phenylethylamine**.[7]

## Synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine



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Caption: Experimental workflow for the synthesis of **(S)-(-)-N-Benzyl-1-phenylethylamine**.

## Spectroscopic Analysis

The structure and purity of **(S)-(-)-N-Benzyl-1-phenylethylamine** are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

While a specific, detailed spectrum for **(S)-(-)-N-Benzyl-1-phenylethylamine** is not readily available in the public domain, typical chemical shifts for similar N-benzylaniline structures have been reported.<sup>[8]</sup> For **(S)-(-)-N-Benzyl-1-phenylethylamine** in CDCl<sub>3</sub>, the expected <sup>1</sup>H NMR

spectrum would show signals for the aromatic protons of the two phenyl rings, the methine proton of the chiral center, the methylene protons of the benzyl group, and the methyl protons. The  $^{13}\text{C}$  NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.

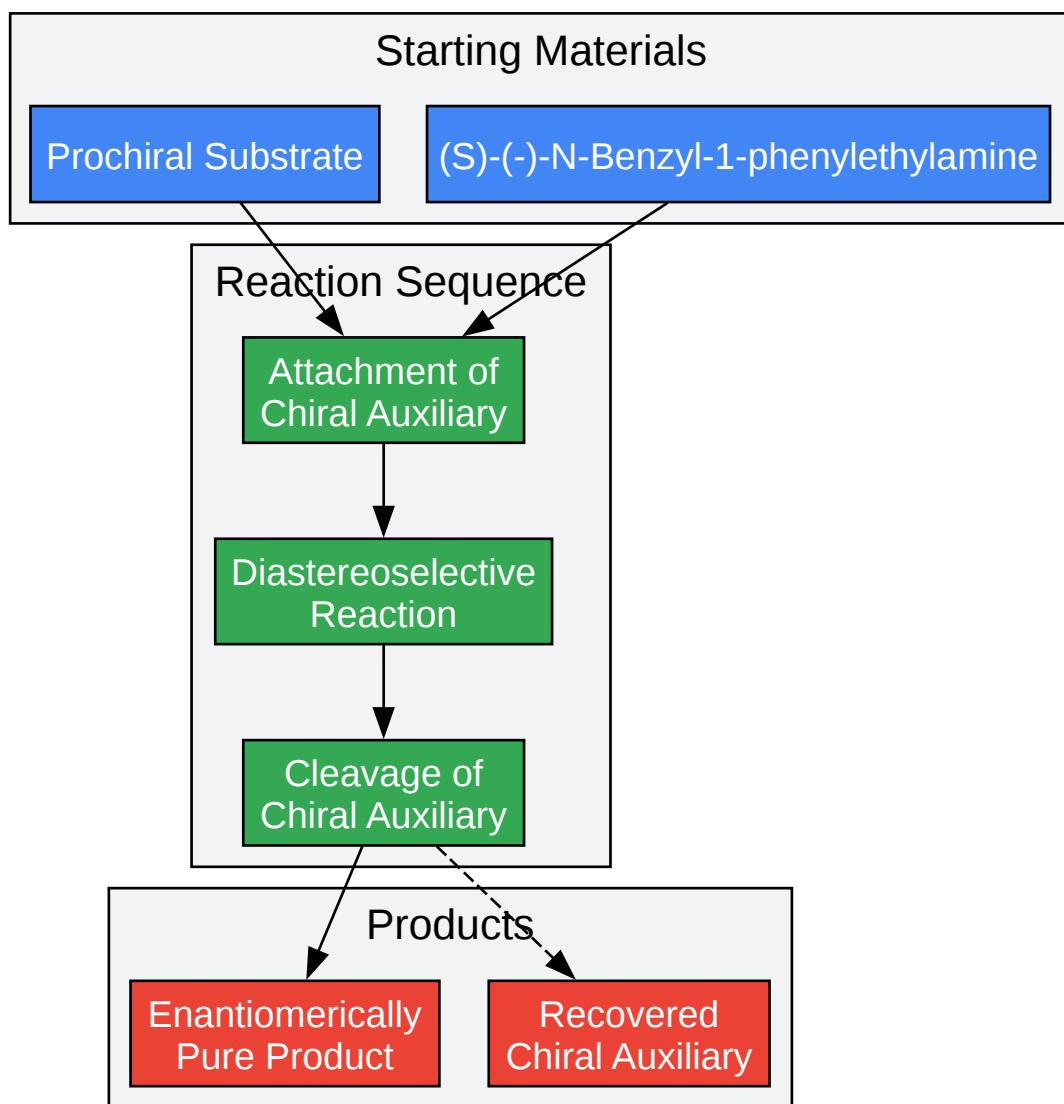
## Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, phenethylamine derivatives are known to undergo protonation followed by the loss of ammonia ( $\text{NH}_3$ ).<sup>[9]</sup> A key fragmentation pathway for N-benzyl phenethylamines involves the cleavage of the bonds adjacent to the nitrogen atom.<sup>[10][11]</sup> This would lead to the formation of characteristic fragment ions, such as the benzyl cation ( $m/z$  91) and the 1-phenylethylaminium ion or its fragments.

## Applications in Asymmetric Synthesis

The primary application of **(S)-(-)-N-Benzyl-1-phenylethylamine** is as a chiral auxiliary in asymmetric synthesis.<sup>[1][2][3]</sup> Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. **(S)-(-)-N-Benzyl-1-phenylethylamine** is particularly effective in guiding reactions to produce products with high enantiomeric excess.<sup>[1]</sup>

## Application in Asymmetric Synthesis

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Caption: Logical workflow of using **(S)-(-)-N-Benzyl-1-phenylethylamine** as a chiral auxiliary.

## Biological Activity

Currently, there is no publicly available information detailing specific biological activities or signaling pathway interactions for **(S)-(-)-N-Benzyl-1-phenylethylamine** itself. Its derivatives, the broader class of N-benzyl phenethylamines, have been investigated as agonists for serotonin receptors, specifically the 5-HT<sub>2a</sub> and 5-HT<sub>2c</sub> receptors.<sup>[12]</sup> The parent compound, benzylamine, and its α-methylated derivative, 1-phenylethylamine, have been shown to act as

monoamine oxidase inhibitors (MAOIs).<sup>[13]</sup> However, the pharmacological profile of the title compound has not been explicitly reported. Given the lack of data on its biological targets, a signaling pathway diagram cannot be constructed at this time.

## Safety and Handling

**(S)-(-)-N-Benzyl-1-phenylethylamine** is classified as harmful if swallowed and causes skin and eye irritation.<sup>[4]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

- Eyes: Immediately flush with plenty of water for at least 15 minutes.
- Skin: Wash off with soap and plenty of water.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Inhalation: Move to fresh air.

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

## Conclusion

**(S)-(-)-N-Benzyl-1-phenylethylamine** is a valuable chiral amine with well-defined physical and chemical properties. Its synthesis via reductive amination is a straightforward and efficient process. The primary utility of this compound lies in its role as a chiral auxiliary, enabling the stereoselective synthesis of complex organic molecules. While its direct biological activity is not documented, its structural motif is present in pharmacologically active compounds, suggesting potential for future drug discovery efforts. Proper safety precautions are essential when handling this chemical. This guide provides a solid foundation for researchers and professionals working with or considering the use of **(S)-(-)-N-Benzyl-1-phenylethylamine** in their synthetic endeavors.

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